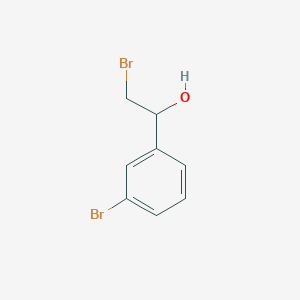

2-溴-1-(3-溴苯基)乙醇

描述

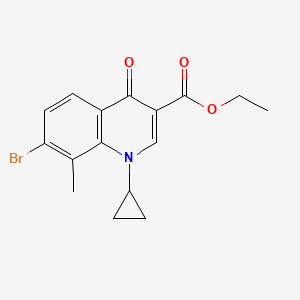

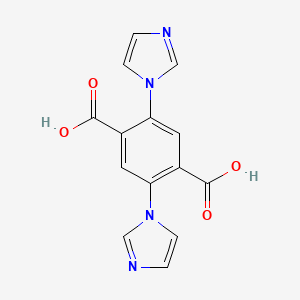

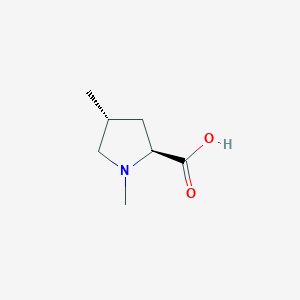

“2-Bromo-1-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It is also known by other names such as “3-Bromophenethyl Alcohol” and "Benzeneethanol, 3-bromo-" .

Synthesis Analysis

The synthesis of “2-Bromo-1-(3-bromophenyl)ethanol” can be achieved by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3-bromophenyl)ethanol” consists of a bromophenyl group attached to an ethanol group . The average mass of the molecule is 201.061 Da and the monoisotopic mass is 199.983673 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(3-bromophenyl)ethanol” include a molecular weight of 201.061 Da . The compound has a density of 1.8±0.1 g/cm3 and a boiling point of 305.9±22.0 °C at 760 mmHg .科学研究应用

合成中的酶促拆分

已证明相关化合物在 2-溴-1-(3-溴苯基)乙醇中的酶促拆分,特别是在肾上腺素能剂的合成中。例如,1-(4-氨基-3-氯-5-氰基苯基)-2-溴-1-乙醇使用对映选择性脂肪酶催化的反应拆分,突出了其作为合成新肾上腺素能剂中间体的作用 (Conde 等,1998)。

β-肾上腺素能受体阻滞剂的合成

β-肾上腺素能受体阻滞剂药物如 (R)-尼芬洛尔和 (S)-索他洛尔已使用 2-溴-1-(4-硝基苯基)乙醇合成,该化合物在结构上类似于 2-溴-1-(3-溴苯基)乙醇。这种合成过程采用酶促酯交换,展示了此类溴代醇前体在药物合成中的重要性 (Kapoor 等,2005)。

酞菁中的光物理性质

带有 1-(4-溴苯基)乙醇等化合物的改性酞菁因其光化学和生物学性质而受到研究。这些改性,包括使用 1-(4-溴苯基)乙醇的对映异构体进行的改性,会影响光物理性质以及与乳腺癌 MCF-7 细胞等细胞的相互作用。这表明在诸如光动力疗法等领域中的潜在应用 (Ramos 等,2015)。

安全和危害

未来方向

作用机制

Target of Action

It is known that brominated compounds like this one are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Bromo-1-(3-bromophenyl)ethanol may interact with its targets (carbon atoms) through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules being synthesized .

Pharmacokinetics

The compound’s predicted boiling point is approximately 3237° C at 760 mmHg , and its predicted density is approximately 1.9 g/cm^3

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2-Bromo-1-(3-bromophenyl)ethanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound may be involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially be stable and effective under a wide range of conditions.

属性

IUPAC Name |

2-bromo-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBCVCDOHLICHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-bromophenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3113279.png)

![Tert-butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B3113295.png)

![N-([1,1'-biphenyl]-4-yl)-3'-(Carbazol-9-yl)-[1,1'-Biphenyl]-4-amine](/img/structure/B3113298.png)